![molecular formula C20H13ClN4O2 B2590956 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone CAS No. 478029-21-9](/img/structure/B2590956.png)

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

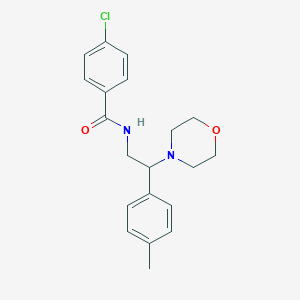

“6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone” is a chemical compound that belongs to the class of pyridazinones . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This compound is available for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of pyridazinones, including “6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone”, involves a pyridazine ring with nitrogen atoms at positions 1 and 2, along with a keto functionality .Scientific Research Applications

Structural and Crystallographic Insights

Crystal Structure and Surface Analysis The crystal structure and Hirshfeld surface analysis of a pyridazinone derivative (similar to the chemical ) revealed the spatial arrangement of its molecular components. The chlorophenyl and pyridazinone rings are nearly perpendicular, contributing to the compound's unique structural characteristics. This structural information aids in understanding the molecular interactions and properties of similar compounds (Daoui et al., 2021).

Applications in Base Oil Improvement

Synthesis and Application in Base Oil A study on pyridazinone derivatives, including the synthesis of specific compounds similar to the chemical , has shown their utility in improving base oil. These compounds, characterized by conventional tools of analysis like Elemental analysis, IR, and 1H-NMR spectroscopy, demonstrated promising results as antioxidants for local base oil and as corrosion inhibitors for carbon steel in an acid medium. The study highlights the potential of such compounds in enhancing the quality and stability of base oils (Nessim, 2017).

Biological Activity

Platelet Aggregation Inhibition Activity Research on 6-phenyl-3(2H)-pyridazinones, closely related to the specified chemical, has demonstrated significant biological activity. These compounds have been evaluated as potential antiplatelet agents, with the substituent at a specific position significantly influencing their inhibitory effect. This suggests the compound's role in medical applications, particularly in conditions where platelet aggregation inhibition is beneficial (Sotelo et al., 2002).

Synthesis and Derivation for Pharmaceuticals

Synthesis of 4-Mercapto-6-Phenylpyridazin-3(2H)-ones The synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, a process closely related to the chemical , highlights the compound's significance in pharmaceuticals and pesticides. This synthesis pathway underscores the compound's versatility and potential applications in various medical and agricultural sectors (Tsolomiti et al., 2007).

properties

IUPAC Name |

6-[5-(4-chlorophenyl)pyrimidin-2-yl]oxy-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O2/c21-16-8-6-14(7-9-16)15-12-22-20(23-13-15)27-18-10-11-19(26)25(24-18)17-4-2-1-3-5-17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMZILZIWVKVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2590873.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)

![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2590876.png)

![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)

![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)

![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)

![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)